Product packaging for Chlordane(Cat. No.:CAS No. 12789-03-6)

Chlordane

Cat. No.: B041520
CAS No.: 12789-03-6
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-UHFFFAOYSA-N
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Description

Chlordane is a prototypical organochlorine insecticide of significant historical and ongoing research interest. Its primary application in modern research is as a reference standard in environmental chemistry and toxicology studies. Researchers utilize this compound to investigate the environmental persistence, bioaccumulation, and long-range transport of organochlorine pollutants. Its mechanism of action involves potent and prolonged interaction with neuronal voltage-gated sodium channels, preventing channel closure and leading to hyperexcitation of the nervous system, which provides a valuable model for studying neurotoxicants. Furthermore, this compound serves as a critical analytical standard for the quantification and monitoring of pesticide residues in soil, water, and biological samples via GC-MS or HPLC, enabling vital environmental forensics and exposure assessment. As a complex mixture of isomers, including cis- and trans-Chlordane, it also presents a challenging subject for analytical method development and separation science. This product is strictly For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl8 B041520 Chlordane CAS No. 12789-03-6

Properties

IUPAC Name

1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
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InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2
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InChI Key

BIWJNBZANLAXMG-UHFFFAOYSA-N
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Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10H6Cl8
Record name CHLORDANE
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DSSTOX Substance ID

DTXSID7020267
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Molecular Weight

409.8 g/mol
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Physical Description

It is a solid when pure, however, it is often formulated as a solution in organic solvents which may be flammable. Generally denser than water and insoluble in water. Vapors heavier than air. Toxic by inhalation, ingestion, or skin absorption. Formerly used as a pesticide but it has been banned in the US since 1988., Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]; [NIOSH], Solid; [Cerilliant MSDS], White odorless crystals; [Sigma-Aldrich MSDS], TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID., Amber-colored, viscous liquid with a pungent, chlorine-like odor., Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]
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Boiling Point

347 °F at 2 mmHg (EPA, 1998), 175 °C @ 1 mm Hg, at 0.27kPa: 175 °C, decomposes, Decomposes
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Flash Point

Solution: 225 °F (open cup), 132 °F (closed cup)
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Solubility

0.0001 % (NIOSH, 2023), Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene, In water, 0.056 mg/L @ 25 °C, Solubility in water: none, 0.0001%
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Density

1.56 to 1.57 at 77 °F (EPA, 1998), 1.59-1.63 @ 25 °C, Relative density (water = 1): 1.59 - 1.63, 1.56, (77 °F): 1.6
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Vapor Density

14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 14: (air= 1 at boiling point of chlordane), 14
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Vapor Pressure

1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], 0.000036 [mmHg], 0.0000503 [mmHg], 9.75X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0013, 0.00001 mmHg
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Impurities

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms.
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Color/Form

Viscous, amber-colored liquid, Colorless, viscous liquid, White crystals

CAS No.

57-74-9(mixedisomers); 5103-71-9(alphaisomer); 5103-74-2(gammaisomer); 12789-03-6(mixedisomers), 57-74-9, 33442-85-2, 5103-74-2, 5103-71-9, 12789-03-6
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Melting Point

223-225 °F (cis); 219-221 °F (trans) (NTP, 1992), Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer, 217-228 °F
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Environmental Dynamics and Transport of Chlordane

Environmental Persistence and Half-Life Studies

Chlordane is known for its high environmental persistence, with varying half-lives depending on the specific environmental matrix. This persistence is attributed to its resistance to chemical and biological degradation processes who.intorst.eduorst.edu.

This compound demonstrates considerable persistence in soil environments. Under field conditions, the mean degradation rate has been observed to range from 4.05% to 28.33% per year, with a mean half-life of 3.3 years epa.govfloridahealth.gov. Other estimates for its soil half-life include approximately 4 years who.intorst.edu or around one year when applied at agricultural rates pic.intpops.int. However, the actual half-life can vary significantly, ranging from 37 days to 3500 days depending on environmental conditions orst.edu. Studies have indicated that this compound residues can persist in soils for extended periods, with some reports showing more than 10% of the initially applied amount remaining after 10 years or more orst.educdc.gov. In sandy loam soil, 15-40% of applied this compound has been found to be present for up to 14 years pic.int. In Florida, surface applications to soil showed a half-life of 2772 days, with residues predominantly within the upper 2.5 cm of the soil profile pic.int.

Table 1: this compound Half-Life in Soil Matrices

Environmental Condition/StudyHalf-Life (Approximate)Source
Field conditions (mean)3.3 years epa.govfloridahealth.gov
General soil4 years who.intorst.edu
Agricultural rates1 year pic.intpops.int
Range (environmental)37 days - 3500 days orst.edu
Sandy loam soilUp to 14 years (15-40% remaining) pic.int
Florida soil surface2772 days pic.int

In aquatic systems, this compound is not expected to undergo significant hydrolysis, oxidation, or direct photolysis epa.gov. Volatilization is a primary dissipation mechanism from surface water who.intorst.edu. Estimated volatilization half-lives from various water bodies include 18-26 days for a typical pond, 3.6-5.2 days for a river, and 14.4-20.6 days for a lake epa.gov. Other models suggest volatilization half-lives of less than 10 days from typical ponds and lakes orst.educdc.gov.

However, adsorption to sediment significantly attenuates the importance of volatilization, as this compound strongly adsorbs to suspended and bottom sediments epa.govwho.intorst.edu. This adsorption is a major fate process, with estimated Koc values (organic carbon/water partition coefficient) ranging from 15,500 to 24,600 epa.gov. The presence of this compound in sediment core samples indicates its high persistence in the adsorbed state within aquatic environments epa.gov. In an isolated freshwater lake treated with this compound, water residue concentrations declined rapidly, with only 46.1% remaining after 7 days and levels falling below 0.01% of the initial concentration after 421 days. Conversely, this compound residues quickly moved to and persisted in the bottom sediment, with mean residue levels of 35.29 µg/kg wet weight after 7 days and 10.31 µg/kg after 421 days pic.intwho.int.

Table 2: this compound Volatilization Half-Life in Aquatic Systems

Aquatic SystemVolatilization Half-Life (Approximate)Source
Pond18-26 days epa.gov
River3.6-5.2 days epa.gov
Lake14.4-20.6 days epa.gov
Typical pond/lake<10 days orst.educdc.gov

When released into the atmosphere, this compound is primarily expected to exist in the vapor phase epa.gov. It reacts in the vapor phase with photochemically produced hydroxyl radicals, with an estimated half-life of 6.2 hours, suggesting this as a dominant chemical removal process epa.gov. Despite this relatively short atmospheric degradation half-life, the detection of this compound in remote atmospheres, such as over the Pacific and Atlantic Oceans and the Arctic, indicates that long-range transport occurs epa.govcdc.gov. It is estimated that 96% of the airborne reservoir of this compound exists in a sorbed state, which may explain its capability for long-range transport without significant chemical transformation epa.gov. Atmospheric half-lives for chlordanes, including its isomers, have been estimated to range from 3.2 years for γ-chlordane at Lake Michigan and Lake Erie to 9.2 years for trans-nonachlor (B44118) at Lake Ontario dss.go.th. Physical removal processes, such as wet and dry deposition, also contribute to its environmental fate, as evidenced by its detection in rainwater and observed dry deposition at various rural locations epa.gov.

Abiotic Degradation Mechanisms

This compound is known for its remarkable resistance to environmental degradation, contributing to its persistence.

Photolysis and Photoisomerization Processes

This compound can undergo degradation in air through photolysis. nih.govcdc.gov Notably, trans-chlordane (B41516) has been observed to degrade photochemically more readily than cis-chlordane (B41515). nih.govcdc.gov While this compound in hexane (B92381) solvent does not absorb UV radiation above 280 nm, suggesting that direct photolysis may not occur significantly in the natural environment, nih.gov it can undergo photosensitized reactions in the presence of sensitizers like acetone. In such scenarios, cis-chlordane is more susceptible to sensitized photolysis than its trans-isomer. nih.gov

Hydrolysis and Chemical Stability

This compound is characterized by its high resistance to both chemical and biological degradation, contributing to its long environmental half-life. who.int It does not readily break down through hydrolysis. orst.eduhawaii.edu Studies indicate that hydrolysis of this compound in water is not an important environmental fate process. epa.govnih.gov For example, the composition of this compound applied to an intertidal sandflat remained constant over a period of 106 days, demonstrating its resistance to hydrolysis, dechlorination, and volatilization in that specific environment. nih.gov While alkali treatment can decompose this compound, achieving complete hydrolysis typically requires contact times ranging from several days to weeks. nih.gov A river die-away test showed that 85% of the initial this compound concentration remained after two weeks and persisted at that level for eight weeks, suggesting a very slow degradation rate in aquatic environments. nih.gov

Oxidation Pathways

In biological systems, the oxidative degradation of this compound is catalyzed by hepatic microsomal cytochrome P-450. nih.gov Oxythis compound (B150180), an oxidized metabolite of this compound, undergoes further metabolism facilitated by hepatic epoxide hydrolase. nih.gov In aquatic environments, however, oxidation of this compound via alkoxy radicals or singlet oxygen is not considered an important environmental fate process. nih.gov

Table 3: this compound Abiotic Degradation Half-Lives

Degradation PathwayMediumEstimated Half-Life / RateSource
Hydroxyl Radical Reaction (Atmospheric)Air (vapor)~3 days (rate: 5.0 x 10^-12 cm^3/molecule-sec) nih.gov
Hydroxyl Radical Reaction (Atmospheric)Air (vapor)~1.3 days (rate: 12.4 x 10^-12 cm^3/molecule-sec) nih.govcdc.govcdc.gov
PhotolysisAirOccurs, trans-chlordane degrades more readily than cis-chlordane nih.govcdc.gov
HydrolysisWaterNot significant; highly resistant epa.govorst.edunih.govhawaii.edu

Biotic Degradation Processes

Biotic degradation plays a crucial role in the environmental fate of this compound, although its persistence often necessitates prolonged degradation periods. This process is influenced by various microbial and fungal activities, leading to the transformation of this compound into various metabolites.

Microbial Degradation in Environmental Matrices

Microorganisms in environmental matrices, particularly soils, are capable of degrading this compound. Studies have shown that enantioselective degradation of this compound by microorganisms occurs, leading to non-racemic signatures in soils. researchgate.net The degradation rates can vary significantly depending on the environmental matrix. For instance, a Streptomyces consortium demonstrated nearly complete removal of this compound in liquid systems, achieving 99.8% removal. conicet.gov.ar In sterile soil microcosms, the same consortium achieved a 56% reduction of γ-chlordane in clay silty loam soil over 28 days. researchgate.net This indicates that the observed removal is primarily due to microbial activity rather than physicochemical factors alone. conicet.gov.ar

Table 1: this compound Degradation by Streptomyces Consortium

System TypeThis compound Removal RateNotes
Liquid Medium99.8% conicet.gov.arAchieved by Streptomyces consortium.
Sterile Clay Silty Loam Soil56% (γ-chlordane) researchgate.netAfter 28 days of incubation.
Bacterial Transformation Pathways

Bacterial strains contribute to the transformation of this compound and its related compounds through various enzymatic pathways. While direct detailed pathways for this compound itself by specific bacteria are still being elucidated, insights can be drawn from the degradation of its components and similar organochlorine pesticides. Heptachlor (B41519), a significant constituent of technical this compound, can be degraded by certain bacterial strains. For example, bacterial strain H degrades heptachlor via two primary pathways: hydroxylation at the C1 position to form 1-hydroxychlordene, followed by epoxidation and dechlorination to chlordene (B1668713) epoxide; and epoxidation at the C2 and C3 positions to form heptachlor epoxide, which is then further transformed to chlordene epoxide by dechlorination or degraded to heptachlor diol by hydrolysis. rsc.org These reactions, including hydroxylation, epoxidation, and dechlorination, convert heptachlor and its metabolites into less toxic, smaller molecular compounds. rsc.org

For other organochlorine pesticides like chlordecone, bacterial communities, such as those enriched from wastewater sludge, demonstrate degradation through competing transformation pathways. These pathways can involve the formation of a nine-carbon compound (pentachloroindene) and sulfur-containing transformation products like chlordecthiol and methyl chlordecsulfide, often through reductive sulfidation and S-methylation processes under anoxic conditions. nih.govfrontiersin.orgifremer.fr The ability of Streptomyces strains to degrade this compound and release chloride ions further suggests the involvement of dechlorination in their transformation mechanisms. researchgate.net

Fungal Biotransformation Mechanisms (e.g., White Rot Fungi)

White rot fungi (WRF), a physiological group primarily composed of basidiomycetes, are well-known for their capacity to degrade a broad spectrum of organic pollutants, including this compound. oup.com These fungi possess highly unspecific ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and versatile peroxidase (VP), and some intracellular enzymatic complexes, which enable them to attack large and low-solubility molecules without requiring internalization of the contaminant. oup.comnih.gov This characteristic reduces intracellular toxicity to the parent compounds and their transformation products. oup.com

Specific wood-rot fungi species, including Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea, have demonstrated significant capabilities in degrading trans-chlordane. zghjkx.com.cnnih.gov In pure cultures, over 50% of trans-chlordane was degraded by these fungal species within 42 days of incubation. zghjkx.com.cnnih.gov Their biotransformation processes yield a variety of hydroxylated products, with at least eleven metabolites identified. These include 3-hydroxythis compound, chlordene chlorohydrin, heptachlor diol, dihydroxydihydrochlordene, and mono- and dihydroxychlordene. zghjkx.com.cnnih.gov Notably, Phlebia lindtneri has the unique ability to transform oxythis compound, a recalcitrant epoxide product of this compound, into a hydroxylated product by substituting a chlorine atom with a hydroxyl group. zghjkx.com.cnnih.gov Hydroxylation reactions are considered to play a crucial role in the metabolism of trans-chlordane by these Phlebia species. zghjkx.com.cnnih.gov The involvement of fungal cytochrome P450 enzymes in this compound metabolism, particularly in hydroxylation, has been confirmed through inhibition studies using cytochrome P450 inhibitors. nih.gov

Table 2: Fungal Degradation of trans-Chlordane by Phlebia Species

Fungal SpeciesDegradation Rate (42 days)Key Metabolites FormedRole of Enzymes
Phlebia lindtneri>50% zghjkx.com.cnnih.gov3-hydroxythis compound, chlordene chlorohydrin, heptachlor diol, dihydroxydihydrochlordene, mono- and dihydroxychlordene, hydroxylated oxythis compound zghjkx.com.cnnih.govCytochrome P450 enzymes involved in hydroxylation nih.gov
Phlebia brevispora>50% zghjkx.com.cnnih.gov3-hydroxythis compound, chlordene chlorohydrin, heptachlor diol, dihydroxydihydrochlordene, mono- and dihydroxychlordene zghjkx.com.cnnih.govCytochrome P450 enzymes involved in hydroxylation nih.gov
Phlebia aurea>50% nih.gov3-hydroxythis compound, chlordene chlorohydrin, heptachlor diol, dihydroxydihydrochlordene, mono- and dihydroxychlordene nih.govCytochrome P450 enzymes involved in hydroxylation nih.gov

Interspecies Variations in Biotransformation

Significant interspecies variations exist in the capacity and pathways for this compound biotransformation. These differences are evident in the metabolism and elimination of this compound and its various components across different organisms. For instance, studies on Arctic seabirds have revealed distinct biotransformation patterns among species, reflected in the varying proportions of oxythis compound, a primary metabolite of this compound. researchgate.net Procellariids exhibited the highest percentage of oxythis compound (greater than 70%), followed by larids (40-50%), and alcids (10-20%). researchgate.net The thick-billed murre (TBMU), an alcid, demonstrated a greater capacity to metabolize and eliminate this compound compared to other seabird species, characterized by higher proportions of oxythis compound and elevated enantiomeric fractions for oxythis compound and heptachlor epoxide. researchgate.net

These interspecies differences in biotransformation are often attributed to variations in the presence and activity of xenobiotic-metabolizing enzymes and their isozymes across different tissues. nih.gov The rate of metabolism of this compound's constituents can directly impact species-specific toxicological responses, such as observed differences in LD50 values. cdc.gov This highlights the complex interplay between an organism's metabolic machinery and its ability to process and eliminate persistent organic pollutants like this compound.

Bioaccumulation and Biomagnification of Chlordane in Ecosystems

Bioaccumulation Kinetics and Factors in Biota

The accumulation of chlordane and its metabolites in the tissues of organisms is a complex process influenced by several factors, including exposure duration and the chemical's lipophilicity. iarc.frnih.gov Studies have shown that this compound residues can be detected in various tissues, with concentrations often increasing with prolonged exposure. nih.gov

This compound demonstrates significant bioconcentration in both marine and freshwater species. For instance, bioconcentration factors (BCFs) for this compound have been reported to range from 3,000 to 12,000 in marine species and up to 18,500 in rainbow trout, a freshwater species. jk-medical.comnih.gov Bacteria also exhibit bioconcentration factors for this compound, ranging from 200 to 55,900. jk-medical.com

The high lipid solubility of this compound is a primary driver of its accumulation in biological tissues. herts.ac.uk It readily partitions into the fatty tissues of humans and animals, leading to higher concentrations in high-fat foods such as meat, fish, and dairy. herts.ac.uk The extent of this compound accumulation in fat appears to be dependent on the duration of exposure. nih.gov

In the context of environmental modeling, the lipid content of fish is a crucial parameter when calculating bioaccumulation factors (BAFs). For example, the U.S. EPA utilizes standardized lipid fractions for different trophic levels of fish (e.g., 1.82% for trophic level 3 and 3.1% for trophic level 4) to derive BAFs for this compound. cpsc.gov Furthermore, studies have shown that levels of total this compound residues in human milk fat and blood tend to increase with the duration of exposure. nih.gov

Table 1: Example Bioconcentration Factors (BCFs) for this compound in Aquatic Species (Intended to be interactive)

SpeciesEnvironmentBCF RangeReference
Marine SpeciesMarine3,000–12,000 jk-medical.comnih.gov
Rainbow TroutFreshwater18,500 jk-medical.comnih.gov
Hyalella aztecaFreshwater5,200 nih.gov
Sheepshead MinnowSaltwater6,600–22,000 nih.gov
BacteriaAquatic200–55,900 jk-medical.com

Technical this compound is a complex mixture containing over 140 different compounds, with cis-chlordane (B41515) (α-chlordane) and trans-chlordane (B41516) (γ-chlordane) being among the most abundant isomers. nih.govscribd.com These isomers, along with other components like cis-nonachlor (B1202745) and trans-nonachlor (B44118), can undergo biotransformation within organisms. nih.govfishersci.com

A key metabolite of both cis- and trans-chlordane is oxythis compound (B150180), which is highly persistent, bioaccumulative, and considered more toxic than the parent this compound compounds. iarc.frfishersci.com In many mammals, oxythis compound is the primary oxidative metabolite and accumulates in blood and adipose tissue over time. herts.ac.ukfishersci.com

Research in Arctic marine environments has revealed isomer-specific bioaccumulation patterns. While major components of technical this compound are found in seawater and biota, certain minor chiral this compound congeners (MC5, MC7, and U82), despite being present in smaller proportions in the technical mixture, have been quantified at significantly greater concentrations in higher-trophic-level biota. herts.ac.uknih.gov Interestingly, in higher trophic levels of Arctic food chains, both cis- and trans-chlordane isomers tend to decrease, with oxythis compound becoming the predominant this compound-related compound found in top predators like polar bears. jk-medical.commetabolomicsworkbench.org This suggests differential metabolism and persistence of this compound isomers and their metabolites across trophic levels.

Biomagnification Across Trophic Levels

Biomagnification is the process by which the concentration of a contaminant increases progressively at successively higher trophic levels in a food chain. This compound, being a persistent organic pollutant, is known to biomagnify in food webs, leading to elevated concentrations in top predators. nih.govherts.ac.uk However, the extent and pattern of biomagnification can vary depending on the ecosystem and the specific this compound compounds or their metabolites. jk-medical.commetabolomicsworkbench.org

Aquatic food chains, particularly marine ones, are often longer and more complex, which can lead to higher levels of POPs, including this compound, in marine mammals at the top of these food webs. nih.gov Studies in Arctic marine food chains have provided detailed insights into this compound biomagnification. For example, research involving Arctic cod, ringed seals, and polar bears demonstrated significant biomagnification of this compound-related compounds. jk-medical.comnih.govmetabolomicsworkbench.org

Table 2: Biomagnification Factors (BMFs) for this compound-Related Compounds in an Arctic Marine Food Chain (Intended to be interactive)

Trophic TransferMale BMFFemale BMFOverall Fish to Bear BMFReference
Fish to Seal7.34.7- jk-medical.commetabolomicsworkbench.org
Seal to Bear6.69.5- jk-medical.commetabolomicsworkbench.org
Overall Fish to Bear--44.2 jk-medical.commetabolomicsworkbench.org

Food web magnification factors (FWMFs) for this compound compounds in Arctic marine food webs have been reported, ranging from 0.5 to 6.5 for various this compound-related compounds and their metabolites. herts.ac.uknih.gov In contrast, a study of a tropical aquatic food web in the Mekong Delta, Vietnam, showed positive biomagnification of this compound compounds, but at lower rates compared to Arctic marine food webs. Notably, oxythis compound, a significant bioaccumulative metabolite in Arctic marine mammals, did not undergo significant biomagnification in the Mekong Delta food web, possibly due to the absence of marine mammals that metabolize cis- and trans-chlordane to oxythis compound. nih.gov

While less extensively studied than aquatic systems, this compound and its byproducts also exhibit biomagnification in terrestrial food webs. Research on raptors, which are top predators in terrestrial food webs, has identified relatively high levels of typically unmonitored halogenated contaminants, including this compound byproducts with C15-based structures. These byproducts demonstrated high biomagnification potential in the terrestrial food web.

Another study investigating the bioaccumulation of copper oxide nanoparticles in a terrestrial food chain (lettuce-crickets-lizards) found that the accumulation of this compound by lettuce significantly increased when co-exposed to weathered copper oxide nanoparticles. This suggests that the presence of other environmental contaminants or their weathered forms can influence the bioaccumulation of this compound in terrestrial systems. Similar to aquatic environments, other persistent organic pollutants like polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and dichlorodiphenyltrichloroethanes (DDTs) have also been observed to biomagnify in terrestrial raptor food chains.

The Arctic and other remote ecosystems are particularly vulnerable to the accumulation and biomagnification of persistent organic pollutants like this compound, largely due to long-range atmospheric and oceanic transport. nih.govherts.ac.uknih.gov The cold climate, high lipid content of Arctic biota, and efficient energy transfer within food webs further enhance the biomagnification of these compounds. herts.ac.uknih.gov

Extensive studies in the Arctic have quantified this compound congeners (e.g., cis- and trans-chlordane, cis- and trans-nonachlor, MC5, MC7, and U82) and their metabolites (e.g., oxythis compound and heptachlor (B41519) exo-epoxide) in various biota, including seawater, zooplankton, fish (Arctic cod, Arctic char), and marine mammals (bowhead whales, beluga whales, ringed seals, bearded seals). herts.ac.uknih.gov These studies have consistently demonstrated that this compound compounds biomagnify with increasing trophic position. herts.ac.uk

For example, biomagnification factors for this compound-related compounds in the Arctic marine food chain have been calculated, showing a substantial increase in concentrations from fish to seals and then from seals to polar bears. jk-medical.comnih.govmetabolomicsworkbench.org In a remote freshwater food web in the Canadian Arctic, this compound-related compounds were detectable in water, sediment, and biota, with lipid-adjusted concentrations showing a significant relationship with trophic position. The more lipophilic this compound compounds exhibited a greater degree of bioaccumulation and trophic magnification in this food web.

Detection in Biological Samples

The persistent nature of this compound and its metabolites leads to their widespread detection in various biological samples, reflecting both historical exposure and ongoing environmental presence. Analytical methods, primarily gas-liquid chromatography with electron capture detection, are employed for their qualitative and quantitative estimation who.intiarc.fr.

Human Adipose Tissue

Human adipose tissue serves as a significant reservoir for this compound and its lipophilic metabolites due to their fat-soluble nature cdc.govwho.intepa.govcwu.eduwikipedia.orgnih.goviarc.fr. Studies have consistently detected oxythis compound and trans-nonachlor as primary contaminants in human fat samples nih.gov.

Table 1: this compound and Metabolite Concentrations in Human Adipose Tissue

Study Location/PopulationYear(s)Compound(s)Concentration Range (Mean)UnitSource
U.S. General Population1970-1975Heptachlor epoxide, Oxythis compound~0.1 (mean)ppm cdc.gov
Fatal Ingestion Case (59-year-old male)-This compound22µg/g cdc.gov
Occupational Exposure (this compound manufacturing workers)-This compound900-6400 (4067)ppm inchem.org
Guizhou Province, China2002This compound compounds (CHLs)<0.02-13 (4.4 ± 3.2)ng/g lipid wt pops.int

Note: 1 ppm = 1 µg/g = 1000 ng/g.

In cases of acute exposure, such as accidental ingestion, this compound concentrations in adipose tissue can be significantly elevated. For instance, approximately 2 hours after a fatal ingestion, a 59-year-old male had a this compound concentration of 22 µg/g in adipose tissue cdc.gov. Occupational exposure has also resulted in notably high levels; workers involved in this compound manufacture exhibited adipose tissue concentrations ranging from 900 to 6400 ppm, with an average of 4067 ppm inchem.org. For the general U.S. population, mean levels of heptachlor epoxide and oxythis compound in adipose tissue samples collected between 1970 and 1975 averaged approximately 0.1 ppm cdc.gov. More recent data from Guizhou Province, China (2002), reported generally lower this compound compound concentrations in human adipose tissues, ranging from <0.02 to 13 ng/g lipid weight, with a mean of 4.4 ± 3.2 ng/g pops.int.

Breast Milk

This compound and its metabolites are also detected in human breast milk, serving as a pathway of exposure for infants cdc.govwho.intwikipedia.orgcdc.govresearchgate.netnih.gov. The levels in milk fat can increase with the duration of exposure cdc.gov.

Table 2: this compound and Metabolite Concentrations in Human Breast Milk

Study Location/PopulationYear(s)Compound(s)Concentration (Mean/Range)UnitSource
Exposed Individuals (Japan)-Total this compound residues≤188ppm (milk fat) cdc.gov
Arkansas & Mississippi, USA1973-1974Oxythis compound0.005mg/litre who.int
Heptachlor epoxide0.004mg/litre who.int
trans-Nonachlor0.001mg/litre who.int
Northern Mississippi, USA1973-1975Oxythis compound (high-usage areas)0.005mg/litre who.int
Oxythis compound (low-usage areas)0.002mg/litre who.int
USA (Survey of 1436 lactating mothers)1976Oxythis compound75.4 - 116µ g/litre (adjusted fat basis) who.int
Canada1974Oxythis compound, trans-Nonachlor, Heptachlor epoxide1 (mean for each)mg/litre (whole milk) who.int

Note: 1 mg/litre = 1 µg/ml.

Studies have reported varying concentrations depending on the region and time period. For instance, exposed individuals in Japan showed total mean this compound residues of up to 188 ppm in milk fat cdc.gov. In the U.S., breast milk samples from Arkansas and Mississippi (1973-1974) contained oxythis compound at 0.005 mg/litre, heptachlor epoxide at 0.004 mg/litre, and trans-nonachlor at 0.001 mg/litre who.int. A 1976 survey of lactating mothers in the USA found mean oxythis compound levels ranging from 75.4 to 116 µ g/litre on an adjusted fat basis who.int. Canadian samples from 1974 indicated mean levels of 1 mg/litre for oxythis compound, trans-nonachlor, and heptachlor epoxide in whole milk who.int. Following bans and restrictions, studies have shown a downward trend in organochlorine pesticide levels, including this compound, in breast milk over subsequent decades researchgate.netnih.gov.

Animal Tissues

This compound and its metabolites are also widely detected in the tissues of various animal species, reflecting environmental contamination and bioaccumulation within food webs. In experimental animals, this compound is readily distributed, with the highest concentrations typically found in adipose tissue, followed by the liver who.intwho.intepa.gov.

Table 3: this compound and Metabolite Concentrations in Animal Tissues

SpeciesLocation/StudyCompound(s)Concentration (Mean/Range)UnitTissueSource
Fish (Bluefish)New Jersey, USATotal this compoundVariable, reduced by trimming lipid-rich portions-Fillet cdc.gov
Striped SkunksMichigan, USAOxythis compound, Heptachlor epoxide, trans-Nonachlor (combined)>1000ng/g wet weightBrain mdpi.com
Total this compound components and metabolites34-815,826ng/g wet weightLiver mdpi.com
Marine Mammals (Crabeater seals)West AntarcticaChlordanesng/g lipidBlubber frontiersin.org
Marine Organisms (Chink shell, Blue mussels, Butterfish, Black guillemot)Iceland (Pristine site)Σ this compound10-36ng/g lipid weightWhole body/Tissue researchgate.net

Concentrations in fish tissue can vary regionally cdc.gov. For example, trimming lipid-rich portions of bluefish fillet has been shown to reduce total this compound concentrations cdc.gov. In striped skunks from urban and suburban Detroit, Michigan, brain tissue concentrations of combined oxythis compound, heptachlor epoxide, and trans-nonachlor exceeded 1000 ng/g wet weight in some individuals displaying neurotoxicosis mdpi.com. Liver tissue concentrations in these skunks were found to be approximately tenfold greater than brain concentrations when measured on a lipid weight basis mdpi.com. In marine mammals from West Antarctica, this compound concentrations were observed in crabeater seals, with levels ranging from below the limit of detection to 82 ng/g lipid in blubber frontiersin.org. Studies in pristine marine environments, such as Iceland, have also detected this compound levels (Σ this compound) ranging from 10 to 36 ng/g lipid weight in various organisms, including molluscs, fish, and seabirds researchgate.net.

Ecotoxicological Impacts of Chlordane on Non Human Biota

Aquatic Organism Ecotoxicity

Chlordane exhibits high toxicity to a wide range of aquatic organisms, including fish and invertebrates waterquality.gov.aupic.int.

This compound is generally less acutely toxic to fish than some other chlorinated hydrocarbons like endrin (B86629) and DDT, but more toxic than lindane and methoxychlor (B150320) epa.gov. Acute toxicity tests, often measured as 96-hour median lethal concentrations (LC50), demonstrate varying sensitivities among fish species. For instance, 96-hour LC50 values for freshwater fish range from 0.8 to 115 µg/L across 21 species waterquality.gov.au. Specific examples include:

Bluegill (Lepomis macrochirus) : 96-hour LC50 values have been reported at 16.5 µg/L and 85 µg/L (at 12.7 °C), and 77 µg/L (at 23.8 °C) waterquality.gov.auepa.gov. Toxicity to bluegill was observed to be higher at elevated water temperatures epa.gov.

Guppy (Poecilia reticulata) : A 96-hour LC50 of 142.5 µg/L was reported epa.gov.

Channel Catfish (Ictalurus punctatus) : Fingerlings showed 50% mortality at 500 µg/L in 96 hours epa.gov.

Rainbow Trout (Oncorhynchus mykiss) : 96-hour LC50 values range from 42 to 90 µg/L pic.int.

Fathead Minnow (Pimephales promelas) : This species was relatively sensitive to this compound, with a 48-hour mean LC50 of 21.4 µg/L usda.gov. A 96-hour LC50 of 36.9 µg/L has also been reported for this species usda.gov.

Chronic toxicity tests indicate that this compound concentrations greater than approximately 0.3 µg/L could be detrimental to the production of some fish species, and concentrations exceeding 21.6 µg/L would likely be very deleterious to most aquatic animals epa.gov. For instance, chronic No Observed Effect Concentration (NOEC) for Lepomis macrochirus was 0.54 µg/L over 285 days, and for Pimephales promelas, it was 0.75 µg/L over 60 days waterquality.gov.au. For marine fish, 48 to 96-hour LC50 values range from 3.2 to 90.0 µg/L, with stickleback (Gasterosteus aculeatus) being less sensitive than other species waterquality.gov.au. Chronic NOEC for Cyprinodon variegatus was 0.5 µg/L for hatching over 189 days waterquality.gov.au.

Table 1: Acute Toxicity of this compound to Selected Fish Species (LC50)
Species Common NameSpecies Binomial NameExposure Time (hr)LC50 (µg/L)Temperature (°C)Reference
BluegillLepomis macrochirus9616.5- epa.gov
BluegillLepomis macrochirus968512.7 epa.gov
BluegillLepomis macrochirus967723.8 epa.gov
GuppyPoecilia reticulata96142.5- epa.gov
Channel CatfishIctalurus punctatus96500- epa.gov
Rainbow TroutOncorhynchus mykiss9642-90- pic.int
Fathead MinnowPimephales promelas4821.4- usda.gov
Fathead MinnowPimephales promelas9636.9- usda.gov

Aquatic invertebrates also show high sensitivity to this compound. Freshwater crustaceans, including Daphnia magna, exhibit 48 to 96-hour LC50 or EC50 (immobilization) values ranging from 0.4 to 63.0 µg/L across 10 species waterquality.gov.au. Palaeomonetes kadiakensis was among the most sensitive (0.4 to 10.0 µg/L) waterquality.gov.au.

For Daphnia magna, acute toxicity tests showed effective concentrations immobilizing 50% of the microcrustacea (EC50) were 22.6 µg/L at 24 hours and 13.4 µg/L at 48 hours, indicating an increase in toxicity with exposure time oup.com. Chronic studies on Daphnia magna revealed that reproduction was a more sensitive endpoint than survival oup.com. Detrimental effects on reproduction were observed at this compound concentrations of 0.7 µg/L or more, while survival was affected at concentrations greater than 2.9 µg/L oup.com. The No Observed Effect Concentration (NOEC) for reproduction in Daphnia magna after 21 days was 0.18 µg/L oup.comnih.gov. Male offspring production and developmental abnormalities, such as underdeveloped second antennae and shell spines in neonates, were recorded at concentrations of 1.8 µg/L and 2.9 µg/L respectively oup.com. Bioaccumulation factors for this compound in Daphnia magna reached 10,600 (wet weight) and 244,000 (dry weight) after 40 days, highlighting the potential for trophic transfer oup.com. The trans-chlordane (B41516) isomer bioaccumulated to a greater extent than the cis isomer in Daphnia magna oup.com.

Marine invertebrates also demonstrate high sensitivity, with 48 to 96-hour LC50 values ranging from 0.4 to 4.8 µg/L across four species waterquality.gov.au. The pink shrimp is noted as one of the most sensitive species to this compound pic.intpops.int. Chronic NOEC figures for the crab Cancer magister ranged from 0.015 to 1.000 µg/L over 20 to 90 days waterquality.gov.au.

Table 2: Toxicity of this compound to Selected Aquatic Invertebrates
Species Common NameSpecies Binomial NameEndpointExposure TimeConcentration (µg/L)Reference
Daphnia magnaDaphnia magna24-hr EC50 (immobilization)24 hr22.6 oup.com
Daphnia magnaDaphnia magna48-hr EC50 (immobilization)48 hr13.4 oup.com
Daphnia magnaDaphnia magna21-day NOEC (reproduction)21 days0.18 oup.comnih.gov
Pink Shrimp-Lethal Effect-- pic.intpops.int
Cancer magisterCancer magisterChronic NOEC20-90 days0.015-1.000 waterquality.gov.au
Palaeomonetes kadiakensisPalaeomonetes kadiakensis48-96 hr LC50/EC5048-96 hr0.4-10.0 waterquality.gov.au
Stonefly-96-hr LC5096 hr15 waterquality.gov.au
Midge-96-hr LC5096 hr1440 waterquality.gov.au

Avian Ecotoxicity and Reproductive Effects

This compound is highly toxic to birds and has been implicated in reproductive failure in avian species herts.ac.ukpic.intpops.intresearchgate.net. Studies have shown lethal effects on various bird species:

Mallard Duck (Anas platyrhynchos) : LC50 of 858 ppm pic.intpops.int.

Bobwhite Quail (Colinus virginianus) : LC50 of 331 ppm pic.intpops.int.

Pheasant (Phasianus colchicus) : LC50 of 430 ppm pic.int.

This compound and its metabolites, particularly oxythis compound (B150180) and heptachlor (B41519) epoxide, are known to cause neurotoxic effects in birds, including tremors, salivation, ataxia, depression, vomiting, and seizures mdpi.com. Oxythis compound is reported to be six times more toxic to birds than technical this compound mdpi.com. The persistence of this compound and its metabolites in the environment poses a continuous risk to wildlife, including birds, as they accumulate in fat and can be transferred through the food chain unep.orgmdpi.com.

Terrestrial Invertebrate Impacts (e.g., Earthworms)

This compound is highly toxic to earthworms, representing a significant long-term hazard for the terrestrial environment who.int. Research comparing the toxicity of this compound to earthworms, specifically Lumbricus terrestris and Eisenia foetida, using 48-hour contact filter paper and 14-day artificial soil protocols, demonstrated that this compound was more toxic than cadmium in both species regardless of the exposure method unt.edu. Earthworms are considered important bioindicators in terrestrial ecosystems due to their sensitivity to various chemicals unt.edu.

Mechanisms of Ecotoxicity and Adverse Outcome Pathways

This compound, as an organochlorine insecticide, primarily acts as a non-systemic insecticide with contact, stomach, and respiratory action herts.ac.uk. Its mode of action involves antagonism of GABA-gated chloride channels, which are crucial for nervous system function herts.ac.uk. This neurotoxic mechanism leads to various adverse effects observed in exposed organisms.

The ecotoxicological effects of this compound can be understood through Adverse Outcome Pathways (AOPs), a conceptual framework linking a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment scilit.comsetac.org. For this compound, the MIE would involve its interaction with GABA receptors, leading to a cascade of events such as neuronal overstimulation, tremors, convulsions, and ultimately, mortality or reproductive impairment in susceptible organisms herts.ac.ukmdpi.com. Bioaccumulation and biomagnification of this compound and its more toxic metabolites (like oxythis compound and heptachlor epoxide) through food webs amplify the toxic effects at higher trophic levels oup.compic.intunep.orgmdpi.com. This accumulation can lead to chronic sublethal effects, including reproductive issues and developmental abnormalities, even at concentrations below acute lethal levels oup.comresearchgate.net.

Ecological Risk Assessment Methodologies for this compound

Ecological risk assessment (ERA) methodologies are employed to evaluate the potential for adverse ecological effects resulting from exposure to environmental contaminants like this compound benningservicecenter.comnih.gov. These assessments typically involve several steps, including problem formulation, exposure assessment, effects assessment, and risk characterization benningservicecenter.com.

For this compound, given its persistence, bioaccumulative nature, and high toxicity, ERA often utilizes approaches such as:

Quotient Method Assessment : This method compares measured environmental concentrations (MECs) with ecotoxicological benchmarks or Predicted No-Effect Concentrations (PNECs) nih.gov. A risk quotient (RQ) greater than one indicates a potential risk.

Species Sensitivity Distributions (SSDs) : SSDs are statistical extrapolation approaches that use a collection of toxicity data for multiple species to derive a hazardous concentration for a certain percentage of species (e.g., HC5, which protects 95% of species) researchgate.netsouthampton.ac.uk. This method helps in establishing water quality criteria and assessing the probability of ecological risks waterquality.gov.auresearchgate.net. For this compound, a freshwater moderate reliability guideline figure of 0.08 µg/L was derived using the statistical distribution method for 95% protection waterquality.gov.au.

Bioaccumulation Assessment : Given this compound's high bioaccumulation potential, ERAs must account for its uptake and transfer through trophic levels oup.compic.intunep.org. Studies on bioaccumulation factors (BCFs) in aquatic organisms, such as the sheepshead minnow (BCF ranging from 6,600 to 16,000) and Daphnia magna (BCF up to 244,000 dry weight), are crucial for understanding the potential for biomagnification and subsequent risks to predator species oup.comepa.gov.

Chronic Toxicity Data Integration : Emphasis is placed on chronic toxicity data, such as NOECs and Lowest Observed Effect Concentrations (LOECs), as these provide more realistic insights into long-term impacts on survival, growth, and reproduction in exposed populations oup.comepa.govsouthampton.ac.uk.

These methodologies help regulatory bodies and environmental managers make informed decisions regarding this compound contamination, including setting water quality standards and guiding remediation efforts to protect diverse aquatic and terrestrial ecosystems waterquality.gov.auepa.govnih.gov.

Human Health Effects and Toxicological Pathways of Chlordane Exposure

Routes of Human Exposure and Exposure Assessment

Chlordane, a persistent organochlorine pesticide, has led to widespread human exposure through various environmental pathways, even decades after its use was restricted. The primary routes of exposure for the general population include the ingestion of contaminated food, inhalation of indoor air in previously treated homes, dermal contact with contaminated soil, and consumption of contaminated water. Occupational exposure was a significant concern for individuals involved in its manufacture and application.

Dietary Intake and Food Chain Contamination

The most common source of this compound exposure for the general population is the ingestion of contaminated food. Due to its persistence and lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain. This results in detectable levels of this compound and its metabolites in various food products, particularly those high in fat.

Key Research Findings:

Food Sources: this compound residues have been found in meat, fish, dairy products, eggs, and animal fats. Its presence in the food supply is a legacy of its past use on agricultural land, as it can remain in the soil for over 20 years.

Bioaccumulation in Aquatic Life: this compound attaches strongly to sediment in water, where it is taken up by fish and other aquatic organisms. The National Pesticide Monitoring Program (1967-1968) found this compound residues in 128 out of 590 fish samples, with levels generally below 0.5 mg/kg.

Dietary Intake Estimates: The U.S. Food and Drug Administration (FDA) has estimated dietary this compound intake for various age and sex groups. Data from the late 1970s to the early 1980s showed a relatively steady intake, suggesting that residues in agricultural soils had not significantly decreased. Infants and toddlers have been found to have potentially higher intakes than adults, which is attributed to the high-fat content of their diets. The Food and Agriculture Organization/World Health Organization (FAO/WHO) established an acceptable daily intake for this compound in food at 0.5 µg/kg of body weight.

Estimated Daily Dietary Intake of this compound (ng/kg body weight/day)
Age Group1982-1984198919901991
6-11 months11.94.02.52.1
2 years13.65.13.22.4
14-16 years (Female)4.11.40.90.7
14-16 years (Male)5.41.81.20.9
60-65 years (Female)3.51.20.80.6
60-65 years (Male)4.61.61.00.8

Inhalation Exposure (Indoor Air, Occupational Settings)

Inhalation is a major route of exposure, particularly for individuals living in homes treated with this compound for termite control and for workers who previously handled the pesticide. Although this compound has low volatility at ordinary temperatures, its semi-volatile nature allows it to vaporize gradually, leading to long-term contamination of indoor air.

Key Research Findings:

Indoor Air Contamination: Over 30 million homes in the United States were treated with this compound for termites. This compound applied around the foundation can evaporate and enter living spaces through cracks and ducts, persisting for many years after application. Average concentrations in the living areas of treated homes have ranged from 0.00003 to 0.002 mg/m³, with levels as high as 0.06 mg/m³ being measured. A study of homes treated for termites found indoor air concentrations ranging from 0.4 to 263.5 µg/m³ within the first year.

Occupational Exposure: Pest control applicators and workers in this compound manufacturing and formulation plants faced significant inhalation exposure. A study of commercial applicators during termite treatment found that respiratory exposure to this compound was approximately 0.04 μg/kg/hour. Although these specific occupational exposures no longer exist in the U.S. due to the ban, the legacy of exposure remains a concern. The Occupational Safety and Health Administration (OSHA) established a permissible workplace exposure limit of 0.5 mg/m³.

This compound Concentrations in Air (Pre-1992)
Location TypeMean Concentration Range (ng/m³)
Urban Air&lt;0.1 to 58
Rural/Background Air&lt;0.1 to 1
Indoor Air (Treated Homes)Often >1000 (1 µg/m³)

Dermal Exposure (Occupational, Residential Soil Contact)

Dermal contact is another significant pathway for this compound exposure, both in occupational settings and residential environments. This compound is readily absorbed through intact skin, and this absorption can be enhanced if it is in an oily mixture.

Key Research Findings:

Occupational Dermal Exposure: Workers who sprayed this compound were primarily exposed through both inhalation and skin contact. A study monitoring commercial termite control applicators found the total dermal exposure to this compound was 2.5 μg/kg/hour. The most exposed body regions, in descending order, were the hands, forearms, and head.

Residential Soil Contact: People may be exposed by touching soil around the foundations of homes that were treated for termites. Mean residue levels in soil around 30 this compound-treated homes ranged from 22 to 2,540 parts per million (ppm). Exposure can also occur at or near hazardous waste sites, where the highest level of this compound found in soil near one site was 344 ppm.

Waterborne Exposure Pathways

While less common than food or air exposure, consumption of contaminated drinking water represents another potential route of exposure. This compound's low solubility in water and strong tendency to bind to soil and sediment make widespread groundwater contamination less likely, but it can occur.

Key Research Findings:

Drinking Water Contamination: this compound is rarely found in drinking water in the United States; when it is detected, levels are typically below 0.1 µg/L. However, higher levels have been reported. For instance, levels in groundwater near National Priorities List (NPL) hazardous waste sites have ranged from 0.02 to 830 parts per billion (ppb). In one incident, accidental contamination of a municipal water system resulted in this compound concentrations as high as 1.2 g/L.

Regulatory Limits: The U.S. Environmental Protection Agency (EPA) has set a limit for this compound in drinking water at 2 ppb. The California Office of Environmental Health Hazard Assessment (OEHHA) established a Public Health Goal (PHG) of 0.03 ppb.

Biotransformation and Toxicokinetics in Mammalian Systems

This compound is a highly lipophilic (fat-soluble) substance, which governs its absorption, distribution, metabolism, and excretion in mammalian systems. It is readily absorbed into the body regardless of the exposure route and tends to persist in fatty tissues for long periods.

Absorption and Distribution in Tissues

Absorption: this compound is well-absorbed through the gastrointestinal tract, lungs, and skin. While direct quantitative data on human absorption is limited, the measurement of this compound and its metabolites in the blood and tissues of exposed individuals confirms that it is readily absorbed following inhalation and other routes. Animal studies support these findings. An intratracheal study in rats showed that absorption from the respiratory system is rapid, with peak blood concentrations reached in under five minutes. Following oral administration in rats, this compound was well absorbed and distributed throughout the body.

Distribution: Once absorbed, this compound is distributed throughout the body. Due to its lipophilicity, its distribution pattern changes over time.

Key Research Findings:

Initial Distribution: Following exposure, the highest initial concentrations of this compound are found in the liver and kidneys.

Redistribution and Storage: Subsequently, this compound and its metabolites are redistributed and accumulate in adipose (fat) tissue, where they can persist for long periods. In a 56-day feeding study, the concentration of this compound in the fat of rats was three times higher than the concentration in their feed, indicating bioaccumulation.

Tissue Residues: this compound and its metabolites, particularly oxythis compound (B150180) and trans-nonachlor (B44118), have been detected in human adipose tissue, blood, liver, brain, and breast milk. Concentrations in fat and liver are generally higher than in the blood. The accumulation of heptachlor (B41519), a component of technical this compound, has been observed in the ovary and uterus of rats.

Metabolite Identification and Formation (e.g., Oxythis compound, Nonachlor)

The metabolism of this compound in biological systems leads to the formation of several metabolites, with oxythis compound and various isomers of nonachlor being among the most significant and persistent. The biotransformation of this compound is a complex process primarily occurring in the liver, involving enzymes such as the cytochrome P-450 mixed-function oxidase system.

The major metabolic pathway for both cis- and trans-chlordane (B41516) involves hydroxylation to form 3-hydroxythis compound. who.int This is followed by dehydration, leading to the formation of 1,2-dichlorochlordene. nih.govnih.gov This intermediate can then be epoxidized to form oxythis compound, a stable and toxic metabolite that readily bioaccumulates in adipose tissue. nih.govnih.govcdc.gov Another pathway involves the dehydrochlorination of this compound to produce heptachlor, which can then be metabolized to heptachlor epoxide. who.intnih.gov

Oxythis compound is considered a primary mammalian metabolite of this compound and is often detected in human tissues, including adipose tissue, blood, and breast milk. nih.govresearchgate.net Its persistence in the body is a key factor in the long-term toxicity associated with this compound exposure. cdc.gov In fact, the toxicity of oxythis compound has been observed to be greater than that of the parent this compound compound. nih.gov

trans-Nonachlor, a component of technical this compound, is also a significant and persistent metabolite. wikipedia.org Unlike the this compound isomers, trans-nonachlor is not readily metabolized and tends to accumulate. cdc.gov Human liver microsomal preparations have been shown to have a limited capacity to metabolize trans-nonachlor compared to rat liver preparations. cdc.gov

Other identified metabolites of this compound include cis-nonachlor (B1202745), 1-hydroxy-2-chlorochlordene, and 1-hydroxy-2-chloro-2,3-epoxychlordene. nih.govorst.edu The formation of these various metabolites is crucial in understanding the toxicokinetics and the specific mechanisms of this compound's adverse health effects.

Interactive Data Table: Key this compound Metabolites and Their Characteristics

MetaboliteFormation PathwayKey Characteristics
Oxythis compound Hydroxylation of this compound to 3-hydroxythis compound, followed by dehydration to 1,2-dichlorochlordene and subsequent epoxidation. who.intnih.govnih.govPrimary and persistent mammalian metabolite; more toxic and bioaccumulative than parent compound; found in adipose tissue, blood, and breast milk. nih.govcdc.govresearchgate.net
trans-Nonachlor A component of technical this compound that persists and bioaccumulates. wikipedia.orgNot readily metabolized; accumulates in human tissues. cdc.gov
Heptachlor Epoxide Dehydrochlorination of this compound to heptachlor, followed by epoxidation. who.intnih.govA persistent metabolite also formed from the insecticide heptachlor.
1,2-Dichlorochlordene Dehydration of 3-hydroxythis compound. nih.govnih.govAn intermediate in the formation of oxythis compound. nih.gov

Elimination and Excretion Kinetics

The elimination and excretion of this compound and its metabolites from the body are generally slow processes, contributing to its bioaccumulation, particularly in fatty tissues. cdc.govwikipedia.org The primary route of excretion is through the feces, with a smaller proportion eliminated in the urine. wikipedia.orgorst.educdc.gov

Studies in rats have shown that a significant portion of an orally administered dose of this compound is eliminated within several days, primarily in the feces. cdc.gov The cis-isomer of this compound appears to be eliminated more rapidly than the trans-isomer. cdc.gov Biliary excretion is a significant contributor to the fecal elimination of this compound and its metabolites. cdc.govcdc.gov

In humans, the elimination of this compound from the plasma has been observed to be biphasic. cdc.gov Case reports of accidental ingestion have documented varying terminal half-lives, ranging from 21 to 88 days. cdc.gov The slow elimination contributes to the long-term body burden of this compound and its persistent metabolites like oxythis compound. wikipedia.org Oxythis compound, in particular, is eliminated very slowly, with a reported half-life in blood of 25 days in mice. cdc.gov

Lactation is another route of excretion for this compound and its lipophilic metabolites. cdc.govwikipedia.orgorst.edu The presence of these compounds in breast milk can lead to exposure in nursing infants. wikipedia.org

Carcinogenicity Assessments and Mechanisms

The potential for this compound to cause cancer has been a significant concern, leading to its ban in many countries. cdc.gov The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen. epa.gov This classification is based on sufficient evidence of carcinogenicity in animals. epa.gov

Epidemiological Evidence for Carcinogenic Risk

Epidemiological studies investigating the link between this compound exposure and cancer in humans have produced mixed and often inconclusive results. cdc.gov Many studies have not found a convincing association between this compound exposure and various cancers. cdc.gov However, some studies have reported statistically significant associations between this compound exposure or body burden and an increased risk for certain cancers.

Some research has suggested a possible link between this compound exposure and non-Hodgkin's lymphoma. epa.govcdc.gov Other studies have reported associations with rectal cancer, breast cancer, and cancers of the male reproductive system. cdc.govnih.gov It is important to note that many of these epidemiological studies are limited by factors such as a lack of quantitative exposure data and the presence of confounding exposures to other potentially toxic substances. cdc.gov

Animal Bioassays and Tumor Induction Studies

In contrast to the less definitive human data, animal studies have provided strong evidence for the carcinogenicity of this compound, particularly in the liver. epa.gov Multiple studies have demonstrated that dietary exposure to this compound is associated with a significant increase in the incidence of hepatocellular carcinomas (liver cancer) in mice. nih.govorst.edunih.govorst.edu

A bioassay conducted by the National Cancer Institute (NCI) found that this compound was carcinogenic in B6C3F1 mice, causing a high incidence of liver cancer. nih.gov In this study, both male and female mice fed diets containing this compound for 80 weeks showed a highly significant dose-related increase in hepatocellular carcinoma. nih.gov Similar findings of liver tumor induction in mice have been reported in other chronic exposure studies. nih.gov

Interestingly, the carcinogenic effect on the liver appears to be more pronounced in mice than in rats. cdc.govnih.gov While some studies have suggested potential carcinogenic effects in rats, such as on the thyroid, the evidence for liver cancer in rats is not as strong as it is in mice. nih.gov

Interactive Data Table: Summary of Animal Bioassay Findings for this compound

Animal ModelRoute of ExposureKey Findings
B6C3F1 Mice DietaryHighly significant, dose-related increase in hepatocellular carcinoma in both males and females. nih.govnih.gov
CD-1 Mice DietaryIncreased incidence of liver tumors. epa.gov
Osborne-Mendel Rats DietaryNo significant increase in hepatocellular carcinoma. Some evidence of proliferative lesions in the thyroid of males, but this was not considered conclusive. nih.gov

Liver Carcinogenesis Pathways and Promotion Mechanisms

The mechanisms by which this compound induces liver cancer are thought to be non-genotoxic, meaning it does not directly damage DNA. cdc.gov Instead, this compound is believed to act as a tumor promoter, enhancing the growth and proliferation of pre-existing initiated cells in the liver. who.int

One of the primary effects of this compound on the liver is the induction of hepatic microsomal enzymes, including cytochrome P-450. cdc.gov This leads to hepatocellular enlargement (hypertrophy) and an increase in the smooth endoplasmic reticulum. cdc.gov While these initial effects may be reversible, chronic stimulation can contribute to a cellular environment that is more susceptible to tumor development.

This compound has also been shown to inhibit gap junctional intercellular communication. cdc.gov This process is essential for maintaining normal tissue homeostasis, and its disruption is a characteristic of many tumor-promoting agents. By interfering with cell-to-cell communication, this compound may allow for the clonal expansion of initiated cells, a key step in tumor progression.

Neurotoxicological Effects

This compound is a known neurotoxin, and its effects on the nervous system are a primary concern for human health. epa.govcdc.gov Both acute and chronic exposure to this compound can lead to a range of neurological symptoms. epa.gov

The primary mechanism of this compound's neurotoxicity involves its interaction with the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system. orst.educdc.gov this compound acts as a non-competitive antagonist of GABA, inhibiting its normal inhibitory function. orst.educdc.gov This disruption of GABAergic neurotransmission leads to a state of hyperexcitability in the nervous system, which can manifest as tremors, convulsions, and seizures. epa.govcdc.govcdc.gov

Symptoms of acute this compound poisoning in humans include headache, nausea, excitability, confusion, muscle tremors, and convulsions. cdc.gov Chronic exposure to lower levels of this compound has been associated with more subtle neurological effects. epa.gov Studies of individuals living in homes treated with this compound for termites have reported protracted impairment of neurophysiological and psychological functions. nih.gov These can include deficits in balance, reaction time, memory, and cognitive function. nih.govnih.gov

Animal studies have consistently demonstrated the neurotoxic effects of this compound, with convulsions and seizures being common findings after exposure through various routes. cdc.gov The central nervous system is considered the most important target of chlorinated cyclodiene insecticides like this compound. nih.gov

Central Nervous System Manifestations

This compound is a potent neurotoxin that exerts its toxic action on the nervous system. nih.gov Both acute and chronic exposure to this compound can lead to significant central nervous system (CNS) effects in humans. epa.gov The primary mechanism of its neurotoxic effects is believed to involve the competitive inhibition of the gamma-aminobutyric acid (GABA) neurotransmitter in the brain, which reduces GABA-mediated inhibition of post-synaptic neuronal excitability. cdc.govorst.edu This disruption of nerve impulse transmission results in CNS excitation. cdc.gov

Acute, short-term exposure to this compound can cause a range of neurological symptoms, including headache, blurred vision, confusion, excitability, muscle tremors, and convulsions. epa.govcdc.gov In cases of serious poisoning, violent convulsions can occur within 30 minutes to 3 hours of exposure. cdc.gov In experimental animals, the characteristic signs of acute toxicity include hyperexcitability, tremors, and convulsions. nih.gov

Chronic, long-term exposure to this compound has been shown to result in lasting alterations of nervous system function. cdc.gov These effects can manifest as problems with memory, learning, and thinking, as well as personality changes, depression, and numbness in the extremities. cdc.gov

Behavioral and Neurophysiological Impairments

Exposure to this compound has been associated with protracted impairments of neurophysiological and psychological functions. nih.gov Studies of individuals exposed to this compound in their homes have documented a range of neurobehavioral and cognitive deficits.

A study of adults and children exposed to this compound used for termite treatment revealed significant impairments in several areas of neurobehavioral function when compared to a reference group. nih.gov Performance in balance, simple and choice reaction times, and cognitive functions such as verbal recall and problem-solving (as measured by trail-making tests) were significantly impaired in the exposed individuals. nih.gov Furthermore, mood-state scores were elevated among those exposed, indicating increased emotional distress. nih.govoup.com Cognitive deficits observed in individuals after subacute home exposure ranged from mild to moderate on tasks that required speeded processing and delayed memory. oup.com Somatization and depression were also prominent features in the clinical picture of these individuals. oup.comoawhealth.com

Table 1: Neurobehavioral and Neurophysiological Effects of this compound Exposure in Humans

Function Affected Specific Impairment Observed
Motor Function Impaired balance, increased simple and choice reaction times. nih.gov
Cognitive Function Deficits in digit symbol tasks, verbal recall, and trail-making (problem-solving). nih.gov Mild to moderate deficits in speeded processing and delayed memory. oup.com
Psychological State Elevated mood-state scores, somatization, hysterical features, and depression. nih.govoup.com

Reproductive and Developmental Toxicology

Fertility and Reproductive Outcomes in Animal Models

This compound exposure has been demonstrated to adversely affect fertility and reproductive outcomes in various animal models. Sterility has been reported in animals exposed to this compound. cdc.gov In studies on rats, perinatal exposure to low doses of this compound affected the reproductive performance of females and led to fetal growth retardation. scielo.org.mx

In aquatic invertebrates, this compound has also been shown to impact reproduction. A study on Daphnia magna found that chronic exposure to this compound resulted in a decrease in the number of offspring per adult and a reduction in brood size. nih.gov The study also noted the production of male offspring and developmental abnormalities in the neonates, such as underdeveloped second antennae and shell spines. nih.gov

Table 2: Effects of this compound on Reproductive Parameters in Animal Models

Animal Model Reproductive Outcome Affected Specific Findings
Rats Female reproductive performance, Fetal development Induced fetal growth retardation and structural congenital abnormalities in F2 offspring. scielo.org.mx
Daphnia magna Reproduction rate, Offspring development Decreased number of offspring per adult and brood size. nih.gov Production of male offspring and developmental abnormalities in neonates. nih.gov

Gestational and Perinatal Exposure Effects on Offspring

Exposure to this compound during gestation and the perinatal period can have long-lasting consequences for the health and development of offspring. In animal studies, prenatal exposure to this compound has been linked to neurobehavioral alterations. scielo.org.mx For instance, rats exposed to this compound during pregnancy and lactation produced offspring with decreased locomotor activity and increased anxiety levels. scielo.org.mx

Furthermore, developmental exposure to this compound has been shown to have persistent effects on the endocrine system of offspring. A long-term study in mice found that prenatal exposure to this compound resulted in altered plasma concentrations of corticosterone, a primary glucocorticoid, that were detectable in adulthood and persisted into middle age. nih.gov This effect was more pronounced in male offspring. nih.gov In humans, there is evidence suggesting a link between maternal serum levels of this compound metabolites during gestation and behaviors associated with autism in their children at ages 4-5. wikipedia.org

Endocrine Disrupting Potentials and Hormonal Interference

This compound is recognized as an endocrine-disrupting chemical, meaning it can interfere with the body's hormonal systems. oawhealth.comnih.gov It has the potential to mimic or block the action of natural hormones, leading to a variety of adverse health effects. This compound induces liver enzymes that can enhance the metabolism of steroid hormones. cdc.gov

In animal studies, acute exposure to this compound has been shown to have sex-specific effects on the endocrine system. For example, in male mice, this compound exposure led to an increase in circulating testosterone levels. beyondpesticides.orgnih.gov Conversely, in female mice, it resulted in increased liver enzyme activation and reduced regulation of liver identity and function. beyondpesticides.org Another study indicated that women with higher blood levels of this compound experienced menopause symptoms, on average, over five years earlier than normal. oawhealth.com

Table 3: Endocrine-Disrupting Effects of this compound

Organism Hormonal System Affected Observed Effect
Male Mice Androgenic System Increased circulating testosterone levels. beyondpesticides.orgnih.gov
Female Mice Hepatic/Endocrine Regulation Increased liver enzyme activation and reduced regulation of liver identity and function. beyondpesticides.org
Humans (Women) Female Reproductive System Earlier onset of menopause symptoms with higher this compound blood levels. oawhealth.com

Immunological System Modulations and Impacts on Immune Function

This compound has been shown to modulate the immune system, with studies in both animals and humans indicating its potential to alter immune responses. In vitro and animal studies have demonstrated that this compound can affect the function of various immune cells. asu.edu

An immunotoxicological evaluation in mice revealed that exposure to gamma-chlordane led to a significant increase in total leukocytes, primarily due to an increase in the lymphocyte population. nih.gov The same study also observed a significant and dose-related increase in the in vitro proliferation of T-lymphocytes (a measure of cell-mediated immunity) in response to mitogens. nih.gov Similarly, a study on rhesus monkeys showed that this compound could significantly affect the proliferative responses of peripheral blood mononuclear cells to mitogens, suggesting immunomodulatory effects. nih.gov

Furthermore, this compound exposure has been associated with changes in cytokine levels, which are crucial signaling molecules in the immune system. asu.edu Fetal exposure to this compound was found to be associated with lower levels of the pro-inflammatory cytokine IL-1β in umbilical cord serum. nih.gov

Table 4: Immunomodulatory Effects of this compound

Study Model Immune Parameter Observed Effect
B6C3F1 Mice Leukocyte Count Significant increase in total leukocytes, primarily lymphocytes. nih.gov
B6C3F1 Mice Cell-Mediated Immunity Significant, dose-related increase in in vitro T-lymphocyte proliferation. nih.gov
Rhesus Monkeys Lymphocyte Proliferation Significant effect on mitogen-stimulated proliferation of peripheral blood mononuclear cells. nih.gov
Human Newborns (umbilical cord serum) Cytokine Levels Associated with lower levels of the pro-inflammatory cytokine IL-1β. nih.gov

Metabolic and Endocrine System Dysregulation

This compound and its metabolites are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.govresearchgate.netnih.gov This disruption can lead to an unbalanced hormonal function, which is increasingly implicated as a risk factor in the development of metabolic disorders. nih.govresearchgate.netnih.gov Research suggests that this compound exposure can impact the expression of genes responsible for creating proteins involved in triglyceride and cholesterol synthesis and may also cause damage to mitochondria in the liver and muscle, which are crucial for metabolism. cwu.edu As lipophilic compounds, persistent organic pollutants (POPs) like this compound accumulate in adipose tissue, a key player in metabolic regulation. oup.com

Epidemiological research has identified an association between this compound exposure and a higher risk of type 2 diabetes. cwu.edu A systematic review and meta-analysis of 31 studies found that while the association was positive for all this compound compounds, it was statistically significant for its metabolites oxythis compound and trans-nonachlor, as well as for heptachlor epoxide. nih.govresearchgate.net The findings support the hypothesis that the odds of having diabetes increase with rising levels of this compound compounds in the body. nih.govresearchgate.net The mechanism may involve this compound's ability to act as an endocrine disruptor, contributing to the pathogenesis of obesity-related metabolic syndromes like type 2 diabetes. nih.govresearchgate.netnih.gov Previous research has also linked exposure to persistent organic pollutants with insulin resistance. cwu.edu

Table 1: Association Between this compound Metabolites and Type 2 Diabetes An interactive data table summarizing the odds ratios (OR) from a meta-analysis.

Compound Odds Ratio (OR) 95% Confidence Interval (CI) Statistical Significance
Oxythis compound 1.96 1.19 - 3.23 Significant
trans-Nonachlor 2.43 1.64 - 3.62 Significant
Heptachlor epoxide 1.88 1.42 - 2.49 Significant

Source: Mendes, V., et al. (2021). nih.govresearchgate.net

While this compound and other POPs accumulate in fat tissue, the direct association between this compound exposure and adiposity in humans is less clear. nih.govoup.comnih.gov A 2021 meta-analysis investigating the link between this compound compounds and adiposity did not find a statistically significant association for oxythis compound or trans-nonachlor. nih.govresearchgate.netnih.gov The analysis, which converted regression and correlation coefficients into standardized regression coefficients, yielded results that were not conclusive. nih.govresearchgate.net However, some earlier epidemiological research has suggested a potential link, including an increased Body Mass Index (BMI) in men exposed to this compound. cwu.edu Animal studies have hypothesized that exposure to high levels of this compound compounds could increase the risk of adiposity, but this has not been definitively established in human population studies. nih.gov

Other Organ System Toxicities (e.g., Hepatic, Renal)

Beyond its impact on the metabolic and endocrine systems, this compound exposure has been linked to toxicity in other major organ systems, most notably the liver and, to a lesser extent, the kidneys.

Hepatic Toxicity

Adverse liver effects are commonly observed in laboratory animals exposed to this compound. cdc.gov Studies in rats have documented a range of hepatic toxicities, including liver enlargement, congestion, and microscopic changes. nih.gov Chronic exposure in animal models has been shown to cause hepatocellular enlargement and hypertrophy, resulting from the induction of hepatic cytochrome P-450 and other microsomal proteins. cdc.gov Further research in rats demonstrated that this compound can induce a significant increase in liver weight, total lipids, triglycerides, and phospholipids, leading to fatty infiltration of the liver. nih.gov this compound was also found to induce lipid peroxidation in the liver in a dose-dependent manner. nih.gov

In humans, hepatic effects have been noted, though less frequently than in animal studies. cdc.gov One study of pest-control operators found that serum levels of triglycerides were higher in exposed workers. nih.gov More recent research has identified this compound as a sex-dependent endocrine and metabolic disrupting chemical that can lead to a compromised liver state. beyondpesticides.org This study found that acute this compound exposure in mice can induce toxicant-associated steatotic liver disease (TASLD), characterized by fat retention, with different underlying mechanisms in males and females. beyondpesticides.org

Renal Toxicity

Evidence for this compound-induced kidney damage has also been reported, primarily from animal studies. Following oral administration in rats, this compound and its metabolites are distributed to the liver and kidneys. cdc.govorst.edu Studies involving long-term dietary exposure in rats reported kidney damage at high dosages. nih.gov Chronic inhalation exposure in animals has also been linked to adverse effects on the renal system. epa.gov While human studies have not consistently demonstrated kidney abnormalities related to this compound exposure, the potential for renal toxicity exists based on animal data. nih.gov

Table 2: Summary of Observed Hepatic and Renal Toxicities in Animal Studies An interactive data table summarizing toxicological findings.

Organ Effect Observed Species Exposure Route
Liver Hepatocellular enlargement and hypertrophy Rat Oral / Inhalation
Liver Induction of cytochrome P-450 Rat Not specified
Liver Increased liver weight and lipids Rat Oral
Liver Fatty infiltration (steatosis) Rat, Mouse Oral
Liver Lipid peroxidation Rat Oral
Liver Congestion Rat, Hamster Oral
Kidney Kidney damage Rat Oral
Kidney Congestion Rat, Hamster Oral
Kidney Adverse effects from chronic exposure Animal Inhalation

Source: Agency for Toxic Substances and Disease Registry (2018), Ingle (1952), Ogata & Izushi (1991), Truhaut et al. (1974). cdc.govnih.govnih.gov

Analytical Methodologies for Chlordane and Its Metabolites in Environmental and Biological Matrices

Extraction and Sample Preparation Techniques for Complex Matrices

Sample preparation is a critical initial step in the analysis of chlordane from complex environmental and biological matrices mdpi.com. Effective extraction and clean-up procedures are essential to isolate this compound and its metabolites from interfering substances.

For environmental matrices such as crops, other plant products, dairy products, and oils, acetonitrile (B52724) is commonly used for extraction, followed by partitioning with petroleum ether and clean-up using a Florisil column nih.gov. This method has demonstrated high extraction efficiencies, typically ranging from 80% to 100% nih.gov. For human adipose tissue, gel-permeation chromatography can be employed for clean-up nih.gov.

Modern approaches for organochlorine pesticide (OCP) analysis in soils and sediments often involve methods like Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) mdpi.com. Research indicates that MAE and QuEChERS generally yield higher results compared to techniques like Ultrasonic Solvent Extraction (USE) and Accelerated Solvent Extraction (ASE) for OCPs in soils mdpi.com. The diverse physiochemical properties of various pesticides, including OCPs, make the extraction of multiple residues from complex environmental matrices like soil a persistent challenge mdpi.com.

Chromatographic Detection and Quantification Approaches

Chromatographic methods are the preferred choice for the qualitative and quantitative estimation of this compound isomers and its metabolites due to their high resolution and sensitivity nih.gov.

Gas-Liquid Chromatography coupled with Electron Capture Detection (GC-ECD) is a widely used technique for the detection of organochlorine pesticides, including this compound, owing to its high resolution and sensitivity mdpi.com. GC-ECD offers advantages such as reduced operational costs and requires less technical skill to obtain reliable results mdpi.com.

However, the presence of complex matrices and soil interferences can frequently lead to false positive results when using GC-ECD mdpi.com. Despite this, GC-ECD sensitivities for most organochlorine compounds can be higher than those observed with GC-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a more selective method developed for the determination and confirmation of organochlorine pesticides in complex matrices mdpi.com. GC-MS can provide better determination of certain this compound components, such as heptachlor (B41519) epoxide nih.gov. While multi-residue analyses have more commonly adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), GC-MS/MS has seen increasing use in pesticide analysis in recent years mdpi.com. For volatile or semi-volatile compounds like OCPs, GC equipped with either ECD or MS detection is typically employed mdpi.com.

For instance, a study demonstrated the successful quantitation of this compound using additive-free Dual Electrospray/Atmospheric Pressure Chemical Ionization (DUIS) LC-MS at concentrations below New York State testing limits shimadzu.com. Technical this compound, a mixture of trans-chlordane (B41516), cis-chlordane (B41515), and related chemicals, can be separated by LC parameters, with trans-chlordane typically eluting before cis-chlordane shimadzu.com. Due to the eight chlorine atoms in a this compound molecule, a distribution of isomers is expected in the mass spectrum, and predicted isotopic distributions for this compound with and without adducts can be analyzed shimadzu.com.

Table 1: Example Chromatographic Separation Parameters for this compound Isomers

ParameterValue
ColumnShim-pack Scepter C18-120, 1.9 µm, 3.0 mm x 50mm shimadzu.com
Mobile Phase ALCMS Grade Water shimadzu.com
Mobile Phase BLCMS Grade Methanol shimadzu.com
Flow Rate0.3 mL/min shimadzu.com
DetectionDUIS LCMS (APCI mode) shimadzu.com
Retention Time (trans-chlordane)~2.2 min shimadzu.com
Retention Time (cis-chlordane)~2.35 min shimadzu.com

Advanced Spectroscopic Methods (e.g., Infrared Spectroscopy)

Beyond chromatographic techniques, spectroscopic methods have also been historically utilized for the analysis of this compound and its metabolites nih.goviarc.fr. Infrared (IR) spectroscopy data have been reported for this compound and heptachlor epoxide nih.gov. While IR spectroscopy can provide structural information, its sensitivity for detecting minute quantities of pesticide residues, especially on surfaces or in complex solutions, can be a challenge researchgate.net. For instance, detecting parts per billion or trillion of pesticides on a surface is difficult due to the minute quantity of the analyte and potential interferences from other chemicals or biological matter researchgate.net. Near-infrared spectroscopy (NIRS) has been explored for detecting herbicide concentrations in water, showing high prediction potential for certain organochlorine herbicides like atrazine (B1667683) researchgate.net.

Biomonitoring of Human and Wildlife Exposure Using Chemical Biomarkers

Biomonitoring plays a crucial role in assessing human and wildlife exposure to this compound and its persistent metabolites. This compound and its metabolites, such as oxythis compound (B150180), trans-nonachlor (B44118), and heptachlor epoxide, are lipophilic and tend to accumulate in the body fat of humans and animals wikipedia.orgwikipedia.orgnih.gov. These compounds can be found in various biological matrices, including human tissue, blood, and breast milk nih.govwikipedia.orgnih.gov.

Oxythis compound is recognized as the primary metabolite of this compound that bioaccumulates wikipedia.org. Heptachlor epoxide, a primary metabolite of heptachlor (a compound often considered with this compound due to structural similarities and co-occurrence in technical products), is also a significant bioaccumulating constituent wikipedia.orgmdpi.com. Trans-nonachlor, another major component of technical this compound, is known to accumulate in humans nih.gov.

Analytical methods for biomonitoring often involve the extraction of these compounds from fatty foods, fish tissue, human serum, and breast adipose tissue, followed by GC-ECD or GC-MS analysis nih.goviarc.friarc.fr. The presence and levels of these metabolites serve as chemical biomarkers to evaluate exposure levels in populations and wildlife, providing insights into the persistence and bioaccumulation of this compound in biological systems researchgate.netepa.goviarc.fr. Studies have reported enantiomer distributions of cis-chlordane, trans-chlordane, oxythis compound, and heptachlor exo-epoxide in various animal species, indicating enantioselective degradation in biota researchgate.netcdnsciencepub.com.

Remediation and Management Strategies for Chlordane Contamination

In-Situ Remediation Technologies for Contaminated Sites

In-situ remediation technologies apply chemical, biological, or physical processes directly within the contaminated subsurface to degrade, remove, or immobilize chlordane. epa.gov

Bioremediation Approaches (e.g., Fungal, Microbial Inoculation)

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform hazardous contaminants into less toxic substances, such as carbon dioxide, methane, and water. This can occur naturally (intrinsic bioremediation) or be enhanced through the addition of specific microbes, nutrients, or electron donors/acceptors (enhanced bioremediation or biostimulation). taylorfrancis.comepa.govnih.gov

Fungal Bioremediation: White-rot fungi have demonstrated the capacity to degrade this compound. cluin.org Research indicates that fungal species such as Aspergillus and Penicillium possess versatile enzymatic systems that enable them to bioremediate organochlorine pesticides, including this compound. These fungi can degrade this compound into less toxic metabolites or achieve complete mineralization, often utilizing the compound as a carbon source. bio-conferences.org

Microbial Inoculation: The introduction of specific microbial strains or consortia can accelerate the degradation of this compound. Studies have identified Streptomyces strains, isolated from soils contaminated with organochlorine pesticides, that exhibit this compound-degrading abilities. For instance, Streptomyces sp. A5 demonstrated high efficiency, achieving 99.8% removal of gamma-chlordane within 24 hours in a minimal medium. These findings suggest that such microorganisms engage in microbial dechlorination activity and utilize this compound as a carbon source. conicet.gov.ar

Table 1: Examples of Microbial this compound Degradation

Microorganism TypeSpecific Strain/GroupRemediation ApproachObserved EffectivenessReference
FungiWhite-rot fungiBiodegradationCapable of degrading this compound cluin.org
FungiAspergillus spp., Penicillium spp.MycoremediationDegrade into less toxic metabolites or mineralize bio-conferences.org
BacteriaStreptomyces sp. A5Microbial Inoculation99.8% removal of gamma-chlordane in 24 hours conicet.gov.ar

Chemical Oxidation/Reduction Techniques (e.g., Persulfate Oxidation)

Chemical oxidation and reduction techniques involve the injection of reactive chemical agents into the subsurface to chemically transform contaminants. evonik.comresearchgate.net

Persulfate Oxidation: In-situ chemical oxidation (ISCO) using persulfate is a widely applied technology for contaminated soil and groundwater. Persulfate, typically in the form of sodium or potassium persulfate, is a potent chemical oxidant. It can be activated by various methods, including heat, base, or transition metals like iron, to generate highly reactive sulfate (B86663) and hydroxyl radicals. researchgate.netredox-tech.comtechno-press.orgnih.gov These radicals are powerful oxidizing species capable of degrading a broad spectrum of organic compounds. While one study indicated that aged this compound in soil was not susceptible to persulfate oxidation dtic.milresearchgate.net, advanced formulations like Klozur CR combine chemical oxidation with bioremediation, targeting both source zones and plumes and capable of treating chlorinated solvents and pesticides. evonik.com

Chemical Reduction: In-situ chemical reduction (ISCR) involves introducing reducing agents, such as zero-valent iron (ZVI) or ferrous iron, into the subsurface. These agents facilitate the degradation of toxic organic compounds or the immobilization of metals by donating electrons. Chlorinated pesticides, including this compound, are amenable to chemical reduction. Combining ZVI with fermentable carbon can enhance the process and minimize the accumulation of toxic partial degradation products. esaa.org

Electro-Kinetic Remediation Applications

Electro-kinetic (EK) remediation is an in-situ technology that utilizes a low-intensity direct current applied across electrodes placed in the contaminated soil. This electric field mobilizes charged species, including ions and water, causing them to migrate towards the oppositely charged electrodes. frtr.govtpsgc-pwgsc.gc.ca

Mechanism and Applicability: The primary mechanisms are electromigration (transport of charged particles) and electroosmosis (movement of liquid containing ions). Metal ions and positively charged organic compounds move towards the cathode, while anions and negatively charged organic compounds move towards the anode. frtr.gov EK remediation is particularly effective for removing metals and organic contaminants from low-permeability soils, such as clays (B1170129) and silts, where other remediation technologies may be less suitable. tpsgc-pwgsc.gc.ca For hydrophobic organic contaminants like this compound, which have low polarity, the effectiveness of electrokinetics alone can be limited. In such cases, chemo-electrokinetic methods, involving the addition of polar chemical compounds like carboxymethyl-β-cyclodextrin, can enhance the solubility and migration of the contaminants towards the electrodes. tpsgc-pwgsc.gc.ca

Table 2: Electro-Kinetic Remediation Characteristics

CharacteristicDescription
Contaminant TypeOrganic and inorganic contaminants, including polar organics
Soil TypeLow permeability soils (e.g., clayey, silty soils)
MechanismElectromigration, Electroosmosis
EnhancementChemo-electrokinetics (e.g., with cyclodextrin) for hydrophobic compounds
StatusFew commercial applications in North America, successful demonstrations in Europe
Reference frtr.govtpsgc-pwgsc.gc.ca

Ex-Situ Remediation Technologies

Ex-situ remediation involves the excavation of contaminated soil or other media, followed by treatment in a designated area, either on-site or off-site. frtr.govepa.gov

Soil Washing and Solvent Extraction Methods

Soil Washing: This is a physical-chemical method designed to extract contaminants from excavated soil. researchgate.net For this compound-contaminated soils, studies have shown that elevated temperatures (50-60°C) combined with ultrasonication and the use of specific washing agents significantly enhance removal efficiency. Effective agents include hydroxypropyl-β-cyclodextrin (HPCD), methyl-β-cyclodextrin, peanut oil, and maize oil. Research findings indicate high removal rates, with 93-99% of total this compound removed from soil after multiple washing cycles. researchgate.net

Table 3: this compound Removal by Soil Washing

Washing AgentTemperatureUltrasonicationCyclesThis compound Removal EfficiencyReference
HPCD + Peanut Oil50°C35 kHz, 30 min393% researchgate.net
Maize Oil + Carboxylmethyl-β-cyclodextrin60°C40 kHz, 20 min292.3% researchgate.net
Methyl-β-cyclodextrin + Sunflower Oil50°C35 kHz, 30 min4~99% researchgate.net

Solvent Extraction: This method involves using solvents to extract this compound residues from soil. For instance, mixtures of hexane-acetone have been employed. The efficiency of extraction can be significantly increased by adding water (e.g., 20% by weight) to the air-dried soil prior to solvent application. oup.com Pressurized Solvent Extraction, specifically USEPA SW-846 Method 3545A, is a standard technique designed for the efficient and accurate extraction of chlorinated pesticides like this compound from soil samples. dtic.milresearchgate.net

Composting and Enhanced Bioremediation Techniques

Composting: As an ex-situ bioremediation technology, composting utilizes diverse microbial communities within organic matrices to degrade contaminants in excavated soils and sediments. It is recognized for its robustness, cost-effectiveness, and ease of operation. tandfonline.comjscimedcentral.com

Effectiveness for this compound: Composting with amendments such as spent mushroom waste has shown promise as a long-term ex-situ remediation strategy for this compound-contaminated soil. dtic.milresearchgate.net During the composting process, microbial decomposition and biomass formation are particularly active during the thermophilic stage. jscimedcentral.com The addition of compost can substantially increase both the microbial populations and their activity in contaminated soil. epa.gov While some studies suggest that a significant portion of added this compound (nearly 50%) may volatilize during composting, approximately 5% can be converted into bound residues. epa.gov

Enhanced Bioremediation in Composting: Composting itself is considered a form of enhanced bioremediation. frtr.gov To optimize the degradation process, key parameters such as the carbon-to-nitrogen (C/N) ratio (ideally 25-30), moisture content (55-65%), and oxygen content (>10%) should be carefully managed. tandfonline.com Furthermore, mixing remediated soil, which contains acclimated microorganisms, with contaminated soil can significantly enhance the effectiveness of the composting process by promoting pollutant degradation. jscimedcentral.com

Regulatory Frameworks and International Conventions on Chlordane

Global Regulatory Status and Phased Bans (e.g., Stockholm Convention on POPs)

Globally, chlordane is recognized as a persistent organic pollutant (POP) due to its long environmental half-life and potential for long-range transport. pops.intworldbank.org The Stockholm Convention on Persistent Organic Pollutants, adopted in 2001 and entered into force in 2004, is a pivotal international treaty aimed at safeguarding human health and the environment from these harmful chemicals. epa.govadmin.ch this compound was among the initial "dirty dozen" POPs listed under Annex A of the Convention, requiring parties to eliminate its production and use. pops.intepa.govpops.intun.org

The Convention mandates that signatory countries reduce or eliminate the production, use, and release of listed POPs. epa.govadmin.ch For instance, China, with support from the Global Environment Facility (GEF) and the World Bank, successfully phased out this compound and mirex, meeting its obligations under the Stockholm Convention by banning their production, consumption, use, import, and export in May 2009. worldbank.org

Table 1: this compound's Status under the Stockholm Convention

CategoryStatusDetails
ListingAnnex A (Elimination) pops.intParties must take measures to eliminate the production and use of this compound. pops.int
Initial POPsIncluded in the "dirty dozen" original POPs. pops.intepa.govun.orgOne of the twelve chemicals initially targeted for control measures. un.org
Global ImpactAims to mitigate global environmental and health hazards. worldbank.orgContributes to reducing persistent pollutants that travel long distances and accumulate in the food chain. worldbank.org

National and Regional Regulatory Status and Policies (e.g., EPA, IARC, WHO)

Many countries and regions have implemented strict regulations and bans on this compound. In the United States, this compound was used as a pesticide from 1948 to 1988. nih.gov The Environmental Protection Agency (EPA) banned most uses of this compound on food crops, lawns, and gardens by 1983, with all remaining uses, primarily for termite control, being banned by 1988 due to concerns about environmental damage and human health. nih.govregenesis.comwikipedia.org

The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B). ontosight.ainj.gov The EPA has classified this compound as a Group B2, probable human carcinogen, based on animal studies that reported liver cancer in mice and male rats exposed to this compound via ingestion. ontosight.ainih.govregenesis.com The World Health Organization (WHO) has also recommended guideline values for this compound in drinking water. who.intiarc.frcdc.gov

Table 2: Key National and Regional Regulatory Classifications for this compound

Organization/RegionClassification/PolicyDetails
US EPAProbable Human Carcinogen (Group B2) ontosight.ainih.govregenesis.comBanned all uses in the US by 1988. nih.govregenesis.comwikipedia.org
IARCPossibly Carcinogenic to Humans (Group 2B) ontosight.ainj.govEvaluates cancer risk based on available studies. who.int
WHODrinking Water Guideline who.intiarc.frcdc.govRecommended guideline value of 0.3 µ g/litre for total isomers in drinking water (1982). who.int
CanadaControlled under Pest Control Products Act who.intUses vary by province, historically for structures, ornamental plants, lawns, and crops. who.int
European UnionBanned or Restricted ontosight.aiImplements the Stockholm Convention through the EU POPs Regulation. kemi.se

Evolution of Regulatory Policies and Risk Assessment Methodologies

The evolution of regulatory policies for this compound reflects a growing understanding of its environmental persistence and toxicological profile. Initial regulations in the US, such as the EPA's cancellation proceedings in the late 1970s and early 1980s, led to a phased reduction and eventual ban of its uses. nih.govregenesis.comwho.int This shift from broad-spectrum agricultural use to restricted termite control, and ultimately to a complete ban, highlights the increasing stringency of environmental and health protection measures. nih.govregenesis.comwikipedia.orgwho.int

Risk assessment methodologies have also evolved, moving from chemical-by-chemical evaluations to more comprehensive approaches, including the assessment of groups and classes of chemicals. nih.govresearchgate.net Agencies like the EPA continually update their processes with new scientific information and policies, often incorporating new approach methodologies (NAMs) to inform science and risk management decisions, with a focus on reducing reliance on conventional apical approaches. nih.govnih.gov This includes the use of computational tools and read-across to address data needs, particularly for substances with limited empirical toxicity data. nih.gov

Establishment and Revision of Health-Based Guidance Values (e.g., Reference Doses, Reference Concentrations, Public Health Goals)

Health-based guidance values for this compound, such as Reference Doses (RfD), Reference Concentrations (RfC), and Public Health Goals (PHG), are established to define exposure levels considered safe for human populations. cdc.govca.govepa.gov These values are derived from comprehensive reviews of toxicity data and are periodically reviewed and updated. ca.govepa.gov

For example, the US EPA has established a chronic oral Reference Dose (RfD) for this compound at 0.0005 milligrams per kilogram body weight per day (mg/kg/d), based on liver necrosis observed in mice. nih.govepa.govepa.gov The inhalation Reference Concentration (RfC) is 7x10-4 mg/m3. cdc.gov These values are estimates of daily exposure that are likely to be without appreciable risk of deleterious non-cancer effects over a lifetime. epa.govepa.gov

In California, the Office of Environmental Health Hazard Assessment (OEHHA) develops Public Health Goals (PHGs) for regulated chemicals in drinking water, reviewing and updating risk assessments every five years. ca.gov The PHG for this compound was established at 0.03 parts per billion (ppb), primarily based on cancer risk, using an oral cancer slope factor. ca.gov While the EPA's oral cancer slope factor for this compound has been lower, OEHHA's PHG derivation considered the cancer endpoint as the basis for its protective value. ca.gov

Table 3: Selected Health-Based Guidance Values for this compound

Value TypeOrganizationValueBasisLast Revised
Oral Reference Dose (RfD)US EPA nih.govepa.govepa.gov0.0005 mg/kg-day nih.govepa.govepa.govLiver necrosis in mice epa.govepa.gov1998 epa.gov
Inhalation Reference Concentration (RfC)US EPA epa.govcdc.govepa.gov7x10-4 mg/m3 epa.govcdc.govLiver effects in rats epa.gov1998 epa.gov
Public Health Goal (PHG) (Drinking Water)OEHHA (California) ca.gov0.03 ppb ca.govCancer risk ca.gov1997 (reaffirmed in 2006) ca.gov
Drinking Water GuidelineWHO who.intiarc.frcdc.gov0.3 µg/L (total isomers) who.int-1982 who.int

Future Research Directions and Emerging Issues in Chlordane Studies

Gaps in Epidemiological Data and Long-Term Human Health Outcome Studies

There are significant limitations in the available epidemiological studies evaluating chlordane exposure and human health outcomes. Many existing studies suffer from unquantified exposure concentrations and confounding by exposure to other pesticides cdc.gov. For instance, early occupational studies on this compound-exposed workers had serious limitations, including a lack of quantified exposure concentrations and co-exposure to other pesticides cdc.gov. While some studies reported no increase in mortality rates or specific causes of death attributed to this compound, these findings are limited by methodological shortcomings cdc.gov.

Further multi-endpoint epidemiological studies are needed to investigate subtle neurological, behavioral, and hepatic effects, as well as hematological effects like blood dyscrasia and leukemia, in exposed populations cdc.gov. There is a particular need for better and larger population-based cohort studies that include younger and non-occupationally exposed individuals, especially during susceptible developmental periods researchgate.net. Additionally, there is a relative paucity of information regarding the reproductive and developmental toxicity of this compound, with no studies on exposed human populations and limited animal studies evaluating these effects health.state.mn.us.

Comprehensive Assessment of Low-Dose, Chronic, and Mixture Effects

Quantitative estimates of human risk from low-level chronic this compound exposure are currently based on animal experiments due to a lack of adequate human exposure data epa.gov. Liver toxicity in rats has been identified as a critical effect at the lowest tested doses in animal studies epa.gov. However, recent evidence suggests that neurotoxicity, a known human endpoint in acute exposures, may also be relevant for chronic human exposures, yet no chronic animal studies have specifically examined neurotoxicity epa.gov.

Furthermore, human populations are rarely exposed to single chemicals but rather to complex mixtures of substances. Research indicates that certain chemical mixtures, including some legacy organochlorine pesticides, can exhibit synergistic relationships even at lower concentrations, potentially posing risks to human health beyondpesticides.org. Therefore, future research must focus on comprehensively assessing the effects of low-dose, chronic, and mixture exposures to this compound, considering its interaction with other persistent organic pollutants and currently used chemicals epa.govbeyondpesticides.org. This requires leveraging new techniques and methods to increase the sensitivity and precision of exposure assessment and incorporating multi-omics data researchgate.net.

Development and Optimization of Novel Remediation Technologies

This compound is persistent in soil and sediments, especially its alpha- and gamma-isomers who.int. Residues can remain in soil for years after application, with volatilization from treated soil continuing long after initial application, at rates dependent on temperature and soil cultivation acs.org. Remediation of this compound-contaminated sites is challenging, and while some technologies exist, there is a need for further development and optimization of novel remediation technologies geoscienceworld.orgmdpi.com.

Current approaches for pesticide-polluted soil remediation include physical, chemical, and biological techniques such as adsorption, bioremediation, phytoremediation, and ozonation mdpi.comcwejournal.org. Thermal desorption has shown high removal efficiency (>98%), and biological treatment by activated rotating biological contactors has achieved 75-96% removal efficiency for this compound researchgate.net. Chemical destruction using superoxide (B77818) radicals in the presence of pyridine (B92270) has also shown high efficiency (up to 99%) researchgate.net. Emerging research explores the use of biotechnology combined with nanomaterials for enhanced contaminant removal, stabilization, or degradation, although the toxicity of nanomaterials to organisms needs further investigation hnu.edu.cn. Future efforts should focus on developing cost-effective, environmentally friendly, and highly efficient methods for the complete degradation or removal of this compound from various environmental compartments mdpi.comhnu.edu.cn.

Advanced Biomonitoring and Exposure Modeling for Human Populations

Biomonitoring plays a crucial role in assessing human exposure to environmental chemicals like this compound. This compound and its metabolites, such as oxythis compound (B150180), cis-nonachlor (B1202745), and trans-nonachlor (B44118), are detectable in human serum and other biological samples despite their ban decades ago nih.govresearchgate.net. Biomonitoring Equivalents (BEs) have been developed for main this compound isomers and its metabolite oxythis compound, serving as screening guidelines to assess the risk of biomonitoring data in human populations nih.gov.

However, there is a continuous need for advanced biomonitoring techniques that can provide more precise and comprehensive data on human exposure, especially considering chiral compounds where enantiomers can degrade differently and react uniquely epa.gov. Exposure modeling, when coupled with monitoring data, can provide reliable information about human and environmental exposure to chemicals rsc.org. Mass balance models have been used to infer process rates for the degradation of compounds like this compound, contributing to more physically-based descriptions in fugacity models rsc.org. Future research should focus on refining biomonitoring methods to better capture low-level, chronic, and mixture exposures, and on developing more sophisticated exposure models that integrate various routes and sources of exposure, including historical and ongoing releases from contaminated sites researchgate.netrsc.orgnih.gov.

Implications of Climate Change on this compound Redistribution and Environmental Fate

Climate change is increasingly recognized as a factor influencing the environmental fate and distribution of persistent organic pollutants (POPs) like this compound pops.intrsc.orgresearchgate.net. Changes in temperature, wind, and precipitation patterns, as well as sea level rise and alterations in snow and ice cover, are likely to modify the partitioning of POPs among environmental compartments pops.int. For instance, increased temperatures can lead to greater volatilization of POPs from surfaces and stockpiles acs.orgnih.gov. Conversely, increased precipitation can lead to greater surface deposition of airborne POPs and increased runoff pops.int.

Studies have shown relationships between sea ice parameters and POP concentrations in marine mammals, suggesting that climate change can influence the uptake and fate of POPs in food webs rsc.org. For example, higher this compound concentrations have been found in zooplankton from ice-covered Arctic water masses compared to those without ice cover rsc.org. A warming climate may lead to higher organochlorine levels in some Arctic birds, potentially through indirect effects manifested through the food chain nilu.com. Future research needs to quantitatively examine the impact of warmer temperatures and resulting changes to earth system processes on this compound's fate researchgate.net. Understanding these complex interactions is crucial for predicting future environmental concentrations and potential human exposure risks under a changing climate pops.intnih.govresearchgate.net.

Q & A

Q. What are the standard analytical methods for detecting and quantifying chlordane in environmental and biological samples?

  • Methodological Answer: this compound analysis typically employs gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). For environmental matrices (e.g., soil, water), EPA Method 8081B recommends GC-ECD to resolve this compound’s complex isomeric profile, with quantification based on summed peaks of identifiable components (e.g., trans-chlordane, cis-chlordane, trans-nonachlor) . In biological samples (blood, urine), dedicated analyses involve liquid-liquid extraction followed by GC-MS to distinguish this compound metabolites (e.g., oxythis compound) from matrix interferences. Quality control requires calibration against certified standards and validation via spike-recovery experiments .

Q. How should researchers design toxicokinetic studies to assess this compound absorption and distribution in animal models?

  • Methodological Answer: Experimental designs should include oral, dermal, and inhalation exposure routes to mimic human exposure pathways. For oral studies, administer this compound dissolved in corn oil to rodents at doses reflecting historical human exposure levels (e.g., 0.1–10 mg/kg/day). Tissue distribution is assessed via terminal sampling of adipose, liver, brain, and muscle at intervals post-exposure. Barnett & Dorough (1974) demonstrated rapid this compound redistribution to adipose tissue, with trans-chlordane accumulating at higher concentrations than cis-chlordane in rats . Use radiolabeled this compound (e.g., 14C^{14}\text{C}-labeled) to track metabolite formation via scintillation counting .

Q. What are the key biomarkers for this compound exposure in human biomonitoring studies?

  • Methodological Answer: Primary biomarkers include oxythis compound (a stable metabolite) and trans-nonachlor in serum or adipose tissue. Dedicated analyses require high-resolution GC-MS to resolve enantiomers, as chiral signatures can differentiate recent vs. historical exposure. For population studies, collect paired serum and urine samples, with enzymatic hydrolysis (β-glucuronidase) to liberate conjugated metabolites. Basic analyses may also include liver function tests (e.g., ALT, AST) to correlate exposure with hepatotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported carcinogenicity across epidemiological and animal studies?

  • Methodological Answer: Conflicting data arise from variability in isomer composition, exposure duration, and metabolic activation. To address this:
  • Isomer-Specific Analysis: Use GC-MS with chiral columns to quantify enantiomeric ratios of trans-chlordane (EF = 0.498–0.703 in arctic air ), as weathered residues (non-racemic) may have distinct toxicokinetics.
  • Mechanistic Studies: Apply microarray gene expression profiling (e.g., in mouse hepatocytes) to identify oncogenic pathways activated by this compound. Graveel et al. (2001) linked chronic exposure to dysregulation of Cyp2b10 and Gsta1, implicating oxidative stress in tumorigenesis .
  • Meta-Analysis: Follow ATSDR’s two-step screening (title/abstract → full-text review) to prioritize studies with rigorous exposure quantification and confounder control .

Q. What advanced statistical methods are recommended for analyzing this compound’s long-term environmental trends and source apportionment?

  • Methodological Answer: For temporal trends (e.g., declining arctic air concentrations ):
  • Mann-Kendall Test: Detect monotonic trends in trans-chlordane levels over decades (e.g., 50% reduction in 4.9–9.7 years ).
  • Principal Component Analysis (PCA): Differentiate emission sources (e.g., soil volatilization vs. legacy pesticide stocks) using isomer/enantiomer signatures.
    For spatial analysis (e.g., China’s usage inventories ):
  • Geographic Information System (GIS): Gridded allocation (25 km × 25 km) of termiticide usage data, weighted by termite distribution and new construction areas.

Q. How can in vitro models improve the assessment of this compound’s neurotoxic mechanisms?

  • Methodological Answer:
  • 3D Neurospheroid Cultures: Expose human-induced pluripotent stem cell (iPSC)-derived neurons to this compound isomers (1–100 µM) and measure calcium flux (Fluo-4 AM dye) to assess excitotoxicity.
  • Metabolomic Profiling: Use LC-QTOF-MS to identify disrupted neurotransmitters (e.g., glutamate, GABA) and lipid peroxidation markers (e.g., 4-HNE) .
  • Synergistic Studies: Co-culture with microglia to model neuroinflammation, quantifying cytokine release (IL-6, TNF-α) via multiplex ELISA .

Data Interpretation and Gaps

Q. How should researchers address discrepancies between field measurements and regulatory thresholds for this compound in sediments?

  • Methodological Answer: Sediment this compound levels (e.g., 37.9–532.7 ppb in Tecolote Canyon ) often exceed water regulations (<2.4 ppb). To contextualize risk:
  • Partitioning Analysis: Measure organic carbon-normalized sediment concentrations (KocK_{oc}) to predict bioavailability.
  • Benthic Bioassays: Use Chironomus dilutus survival assays to correlate sediment toxicity with measured residues .
  • Regulatory Alignment: Advocate for sediment-specific guidelines using EPA’s Equilibrium Partitioning Approach .

Q. What data gaps persist in understanding this compound’s transgenerational effects?

  • Methodological Answer: Current gaps include epigenetic impacts (e.g., DNA methylation) and ovarian/placental transfer. Prioritize:
  • Multigenerational Rodent Studies: Expose F0 females to this compound (0.1–5 mg/kg/day) and track F1–F3 offspring for developmental abnormalities (e.g., open-field behavior ).
  • Sperm Methylome Analysis: Apply whole-genome bisulfite sequencing to identify imprinted genes altered by paternal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.